molecular formula C10H17NO B3009047 3-(Propan-2-yl)-2-azaspiro[3.4]octan-1-one CAS No. 1870091-13-6

3-(Propan-2-yl)-2-azaspiro[3.4]octan-1-one

Cat. No.: B3009047
CAS No.: 1870091-13-6
M. Wt: 167.252
InChI Key: GQLVLYDHEIOTQD-UHFFFAOYSA-N
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Description

3-(Propan-2-yl)-2-azaspiro[3.4]octan-1-one is a spirocyclic compound featuring a unique azaspiro structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The spirocyclic framework imparts rigidity and conformational constraint, which can enhance the binding affinity and selectivity of the compound towards biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Propan-2-yl)-2-azaspiro[3.4]octan-1-one typically involves the formation of the spirocyclic ring system through cyclization reactions. One common method includes the reaction of a suitable amine with a ketone or aldehyde under acidic or basic conditions to form the spirocyclic intermediate. This intermediate is then subjected to further functionalization to introduce the propan-2-yl group.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes can be employed to scale up the production while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 3-(Propan-2-yl)-2-azaspiro[3.4]octan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can be performed to introduce different substituents on the spirocyclic ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions include various functionalized derivatives of the spirocyclic core, which can be further explored for their biological activities.

Scientific Research Applications

3-(Propan-2-yl)-2-azaspiro[3

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials and as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 3-(Propan-2-yl)-2-azaspiro[3.4]octan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for a high degree of specificity in binding, which can modulate the activity of the target protein. This modulation can result in various pharmacological effects, depending on the nature of the target and the biological pathway involved.

Comparison with Similar Compounds

    2-Azabicyclo[3.2.1]octane: Another nitrogen-containing spirocyclic compound with significant pharmacological potential.

    2,6-Diazaspiro[3.4]octan-7-one: Known for its role as a sigma-1 receptor antagonist, enhancing the analgesic effect of opioids.

Uniqueness: 3-(Propan-2-yl)-2-azaspiro[3.4]octan-1-one stands out due to its specific structural features, which confer unique binding properties and potential therapeutic applications. Its spirocyclic core provides a rigid framework that can enhance the selectivity and potency of the compound in biological systems.

Properties

IUPAC Name

1-propan-2-yl-2-azaspiro[3.4]octan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO/c1-7(2)8-10(9(12)11-8)5-3-4-6-10/h7-8H,3-6H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQLVLYDHEIOTQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C2(CCCC2)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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